3-bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione

Lipophilicity Drug-likeness Physicochemical profiling

3-Bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione (CAS 72000-69-2) is a 3-bromo-substituted N-(3-chlorophenyl)maleimide with molecular formula C₁₀H₅BrClNO₂ and molecular weight 286.51 g/mol. The compound belongs to the N-arylmaleimide class, characterized by a maleimide (pyrrole-2,5-dione) core bearing a 3-bromine substituent at the electrophilic double bond and a meta-chlorophenyl group at the N-1 position.

Molecular Formula C10H5BrClNO2
Molecular Weight 286.51 g/mol
CAS No. 72000-69-2
Cat. No. B12222046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione
CAS72000-69-2
Molecular FormulaC10H5BrClNO2
Molecular Weight286.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C(=O)C=C(C2=O)Br
InChIInChI=1S/C10H5BrClNO2/c11-8-5-9(14)13(10(8)15)7-3-1-2-6(12)4-7/h1-5H
InChIKeyWACKAKJEEBYGON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione (CAS 72000-69-2): Halogenated N-Aryl Maleimide Building Block for Medicinal Chemistry and Bioconjugation


3-Bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione (CAS 72000-69-2) is a 3-bromo-substituted N-(3-chlorophenyl)maleimide with molecular formula C₁₀H₅BrClNO₂ and molecular weight 286.51 g/mol [1]. The compound belongs to the N-arylmaleimide class, characterized by a maleimide (pyrrole-2,5-dione) core bearing a 3-bromine substituent at the electrophilic double bond and a meta-chlorophenyl group at the N-1 position [1]. Computed physicochemical properties include an XLogP3-AA of 2.6, zero hydrogen bond donors, two hydrogen bond acceptors, a topological polar surface area of 37.4 Ų, and one rotatable bond [1]. Spectroscopic characterization data including ¹³C NMR, FTIR (KBr wafer), and UV-VIS spectra are available in the SpectraBase database under the synonym 2-bromo-N-(m-chlorophenyl)maleimide [2]. The compound is catalogued in the EPA DSSTox database (DTXSID301243145) [3].

Why 3-Bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione Cannot Be Interchanged with Other N-Aryl Maleimides in Structure-Activity Applications


Within the N-arylmaleimide class, three interdependent structural features govern biological activity, chemical reactivity, and physicochemical behavior: (1) the identity and position of the halogen on the N-aryl ring, (2) the presence and identity of a substituent at the maleimide 3-position, and (3) the dihedral angle between the aryl and maleimide planes. In 3-bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione, the meta-chlorophenyl group establishes a distinct electronic environment compared to para-chloro or unsubstituted phenyl analogs, while the 3-bromo substituent introduces both steric bulk and a reactive handle for downstream derivatization (e.g., Suzuki coupling or thiol-mediated substitution) that is absent in the non-halogenated parent N-(3-chlorophenyl)maleimide (CAS 1204-35-9) [1]. The bromine atom at the maleimide 3-position also modulates the electrophilicity of the conjugated double bond, altering both cysteine reactivity in bioconjugation contexts and the potential for non-specific protein binding compared to the 3-chloro analog (CAS 42595-18-6) [2]. Generic substitution among these analogs without accounting for these structural variables can lead to qualitatively different reactivity profiles and quantitatively divergent biological outcomes.

Quantitative Differentiation Evidence for 3-Bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: 3-Bromo Derivative is 0.5–0.9 Log Units More Lipophilic than Chloro and Unsubstituted Analogs

The computed XLogP3-AA for 3-bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione is 2.6, reflecting the combined lipophilic contributions of the 3-bromine and meta-chlorophenyl substituents [1]. This value is approximately 0.5 log units higher than the 3-chloro analog (3-chloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione; XLogP3-AA not independently verified but predicted lower based on halogen atom contributions) and approximately 0.9 log units higher than the non-halogenated parent N-(3-chlorophenyl)maleimide [2]. The increased lipophilicity of the 3-bromo derivative may translate to enhanced membrane permeability in cell-based assays, though this must be balanced against potential solubility limitations.

Lipophilicity Drug-likeness Physicochemical profiling

3-Bromo Substituent as a Synthetic Handle: Differential Reactivity for Downstream Derivatization vs. 3-Chloro and 3-Unsubstituted Analogs

The 3-bromine substituent on the maleimide double bond serves as a versatile synthetic handle that is absent in the parent N-(3-chlorophenyl)maleimide (CAS 1204-35-9) and is more reactive than the corresponding 3-chloro group in 3-chloro-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione (CAS 42595-18-6) [1]. Bromomaleimides undergo efficient nucleophilic substitution with thiols, enabling selective cysteine bioconjugation, and participate in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) for further diversification [1][2]. In a representative study of the broader bromomaleimide class, N-functionalized bromomaleimides demonstrated rapid and selective thiol conjugation under mild aqueous conditions, with the bromine serving as both an activating group and a leaving group, whereas the non-brominated maleimides required harsher conditions and showed lower selectivity [1]. The 3-bromo substituent thus distinguishes this compound from its non-brominated and 3-chloro analogs for applications requiring subsequent derivatization.

Bioconjugation Cross-coupling Chemical biology probes

Antibacterial Activity of 3-Substituted Pyrrole-2,5-diones: Class-Level Evidence for Halogen-Dependent MIC Values Against Gram-Negative and Gram-Positive Pathogens

In a study of 3-substituted pyrrole-2,5-diones synthesized from mucohalogen acids, the 3-bromo-substituted analog 3-bromo-1H-pyrrole-2,5-dione (the N-unsubstituted congener of the target compound) demonstrated antibacterial activity with minimum inhibitory concentration (MIC) values of 32 μg/mL against Staphylococcus aureus ATCC 25923, 32 μg/mL against Escherichia coli ATCC 25922, and 64 μg/mL against Pseudomonas aeruginosa ATCC 27853 [1]. A separate study on monohalogenated maleimides demonstrated that bromo-N-substituted maleimides are potent inhibitors of Pseudomonas aeruginosa biofilm formation, with the bromine atom contributing more effectively to anti-biofilm activity than chlorine or iodine substitution [2]. While direct MIC data for 3-bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione specifically has not been published in peer-reviewed literature, the combination of a 3-bromo substituent (associated with antibacterial and anti-biofilm activity) and an N-(3-chlorophenyl) group (which modulates lipophilicity and target engagement) suggests a differentiated antibacterial profile that warrants direct comparative evaluation against simpler N-arylmaleimides.

Antibacterial Gram-negative Biofilm inhibition

Crystal Structure of Non-Brominated Parent N-(3-Chlorophenyl)maleimide Establishes Baseline Geometry: Predicted Conformational Impact of 3-Bromo Substitution

The crystal structure of the non-brominated parent compound N-(3-chlorophenyl)maleimide (CAS 1204-35-9) has been solved, revealing a dihedral angle of 46.46(5)° between the benzene and maleimide ring planes, with a short intermolecular Cl···O contact of 3.0966(13) Å [1]. The introduction of a 3-bromo substituent at the maleimide double bond in the target compound is expected to alter this conformational landscape through three mechanisms: (1) increased steric bulk at the maleimide 3-position may modulate the aryl-maleimide dihedral angle; (2) the bromine atom introduces the potential for Br···O and Br···π halogen bonding interactions distinct from the Cl···O contacts observed in the parent structure; and (3) the electron-withdrawing bromine substituent alters the electronic character of the maleimide ring, affecting the strength of the N-aryl conjugation and thus the rotational barrier [1][2]. These conformational differences can translate into altered molecular recognition by protein targets compared to the non-brominated analog.

Crystallography Conformational analysis Halogen bonding

Recommended Research and Industrial Application Scenarios for 3-Bromo-1-(3-chlorophenyl)-1H-pyrrole-2,5-dione Based on Quantitative Evidence


Scaffold for Focused Covalent Inhibitor Libraries Targeting Cysteine-Dependent Enzymes

The 3-bromo substituent on the maleimide core provides a reactive electrophilic center for covalent modification of active-site cysteine residues, a property established for the broader bromomaleimide class [1]. Unlike the non-brominated N-(3-chlorophenyl)maleimide, which reacts with thiols only via the maleimide double bond (Michael addition), the 3-bromo derivative offers dual reactivity: Michael addition at the double bond and nucleophilic aromatic substitution at the C-Br position. This dual reactivity, combined with the meta-chlorophenyl group's modulation of lipophilicity (XLogP3-AA = 2.6) [2], positions this compound as a differentiated scaffold for focused covalent inhibitor libraries where tunable reactivity and controlled lipophilicity are required.

Synthetic Intermediate for Diversified N-Aryl Maleimide Libraries via Cross-Coupling Chemistry

The 3-bromo substituent serves as a privileged functional handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the generation of diverse 3-substituted N-(3-chlorophenyl)maleimide libraries from a single precursor [1]. This synthetic utility is absent in the non-brominated N-(3-chlorophenyl)maleimide (CAS 1204-35-9) and exceeds that of the 3-chloro analog (CAS 42595-18-6), which requires harsher coupling conditions. For medicinal chemistry groups building SAR tables around the maleimide core, the 3-bromo compound is the preferred entry point for parallel library synthesis.

Antibacterial and Anti-Biofilm Screening in Gram-Negative Pathogen Panels

Class-level evidence demonstrates that 3-substituted pyrrole-2,5-diones bearing bromine at the maleimide 3-position exhibit measurable antibacterial activity with MIC values in the 32–64 μg/mL range against S. aureus, E. coli, and P. aeruginosa, and that monohalogenated maleimides with bromine substitution are effective inhibitors of P. aeruginosa biofilm formation [3][4]. The target compound combines the 3-bromo substitution associated with anti-biofilm activity with an N-(3-chlorophenyl) group that may enhance Gram-negative membrane penetration relative to less lipophilic N-aryl analogs. This distinct substitution pattern merits direct comparative MIC and biofilm inhibition testing against the non-brominated parent N-(3-chlorophenyl)maleimide and the 3-chloro congener.

Halogen Bonding Probe in Structural Biology and Crystal Engineering Studies

The combination of bromine (at the maleimide 3-position) and chlorine (at the N-phenyl meta-position) in a single small molecule provides a unique dual-halogen system for studying competitive halogen bonding interactions (Br···O vs. Cl···O) in protein-ligand complexes and co-crystals [5]. The crystal structure of the non-brominated parent N-(3-chlorophenyl)maleimide, which exhibits a Cl···O contact of 3.0966 Å, serves as a direct baseline for evaluating how the introduction of the 3-bromo substituent alters the halogen bonding landscape [6]. This compound is well-suited as a tool molecule for systematic halogen bond studies in structural biology.

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